Rehmannioside B
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Overview
Description
Rehmannioside B is a desacyl derivative of Picrorhizaoside B, isolated from the methanol extract of the rhizomes of Picrorhiza kurroa Royle ex Benth, a plant belonging to the Plantaginaceae family . This compound is known for its various biological activities and is a significant component in traditional Chinese medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
Rehmannioside B can be synthesized through the extraction of Picrorhiza kurroa rhizomes using methanol. The process involves the following steps:
Extraction: The rhizomes are dried and ground into a fine powder.
Methanol Extraction: The powdered rhizomes are soaked in methanol for a specific period, allowing the active compounds to dissolve.
Filtration and Concentration: The methanol extract is filtered and concentrated under reduced pressure to obtain a crude extract.
Purification: The crude extract is further purified using chromatographic techniques to isolate this compound.
Industrial Production Methods
Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques and automated extraction systems ensures higher yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Rehmannioside B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the glycosidic bonds in this compound.
Substitution: Substitution reactions can occur at the hydroxyl groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Substitution reactions often involve reagents like acetic anhydride and sulfuric acid.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities .
Scientific Research Applications
Rehmannioside B has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of iridoid glycosides.
Biology: Investigated for its role in cellular processes and metabolic pathways.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, neuroprotective, and immunomodulatory activities.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals
Mechanism of Action
Rehmannioside B exerts its effects through various molecular targets and pathways:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines by modulating the Nuclear Factor Kappa B and Mitogen-Activated Protein Kinase signaling pathways.
Neuroprotective: Protects neuronal cells by reducing oxidative stress and apoptosis.
Immunomodulatory: Enhances immune response by regulating the activity of immune cells.
Comparison with Similar Compounds
Rehmannioside B is compared with other iridoid glycosides such as:
- Rehmannioside A
- Rehmannioside C
- Catalpol
- Shanzhiside
Uniqueness
This compound is unique due to its specific desacyl structure, which imparts distinct biological activities compared to its analogs .
Conclusion
This compound is a significant compound with diverse applications in scientific research and medicine. Its unique structure and biological activities make it a valuable subject of study in various fields.
Properties
CAS No. |
81720-06-1 |
---|---|
Molecular Formula |
C21H32O15 |
Molecular Weight |
524.5 g/mol |
IUPAC Name |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl]oxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C21H32O15/c22-3-7-10(25)12(27)14(29)19(32-7)34-16-6-1-2-31-18(9(6)21(5-24)17(16)36-21)35-20-15(30)13(28)11(26)8(4-23)33-20/h1-2,6-20,22-30H,3-5H2/t6-,7-,8-,9-,10+,11-,12+,13+,14-,15-,16+,17+,18+,19-,20+,21-/m1/s1 |
InChI Key |
DLYKKFLQWHNOKY-GMEUNEFCSA-N |
Isomeric SMILES |
C1=CO[C@H]([C@H]2[C@@H]1[C@@H]([C@H]3[C@@]2(O3)CO)O[C@@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |
Canonical SMILES |
C1=COC(C2C1C(C3C2(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O |
Origin of Product |
United States |
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